![molecular formula C15H9F6NO B257024 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B257024.png)

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

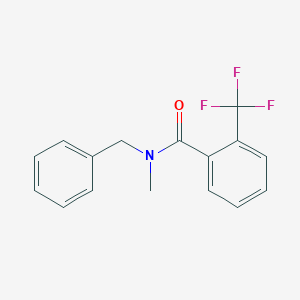

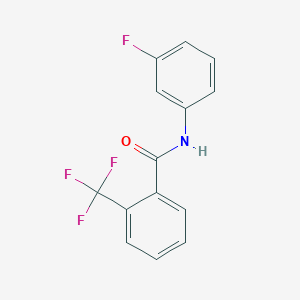

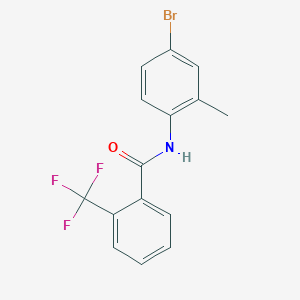

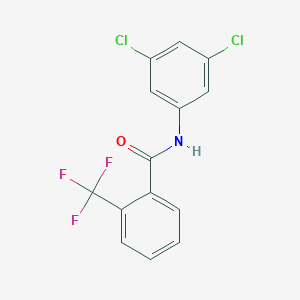

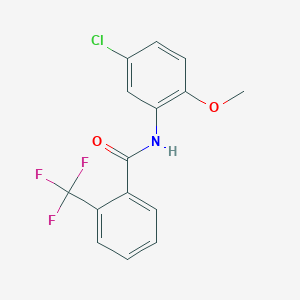

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFB is a white crystalline powder that belongs to the class of benzamides. It is a potent inhibitor of the protein complex called BRD4, which plays a crucial role in the regulation of gene expression.

Wirkmechanismus

The mechanism of action of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves the binding of the compound to the bromodomains of BRD4, which prevents the interaction of BRD4 with acetylated histones and transcription factors. This leads to the downregulation of the expression of genes that are regulated by BRD4, such as MYC, BCL2, and CDK6. The inhibition of BRD4 by 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide also affects the chromatin structure and the recruitment of other transcriptional regulators, such as P-TEFb (positive transcription elongation factor b).

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide have been investigated in various cell types and animal models. 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide also inhibits the production of pro-inflammatory cytokines and chemokines in immune cells, such as macrophages and T cells. In addition, 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has antiviral activity against herpes simplex virus and human cytomegalovirus.

Vorteile Und Einschränkungen Für Laborexperimente

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of BRD4, which allows for the investigation of the specific role of BRD4 in various biological processes. 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide is also stable and soluble in aqueous and organic solvents, which facilitates its use in cell-based assays and animal studies. However, 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has some limitations as well. It has low bioavailability and poor pharmacokinetic properties, which restrict its use in vivo. 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide also has off-target effects on other bromodomain-containing proteins, which may complicate the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the research on 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide. One direction is to improve the pharmacokinetic properties of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide by designing more potent and selective analogs. Another direction is to investigate the role of BRD4 in other biological processes, such as neurodevelopment and metabolism. The combination of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide with other inhibitors or chemotherapeutic agents may also enhance its therapeutic efficacy. Furthermore, the development of new methods for the delivery of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide to specific tissues or cells may expand its applications in vivo.

Synthesemethoden

The synthesis method of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)aniline with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous DMF (N,N-dimethylformamide). The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography to obtain 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research as a tool to investigate the role of BRD4 in various biological processes. BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which are epigenetic readers that recognize acetylated lysine residues on histones. BRD4 is involved in the regulation of transcriptional elongation, cell cycle progression, and DNA damage response. The inhibition of BRD4 by 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has shown promising results in the treatment of cancer, inflammation, and viral infections.

Eigenschaften

Produktname |

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |

|---|---|

Molekularformel |

C15H9F6NO |

Molekulargewicht |

333.23 g/mol |

IUPAC-Name |

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C15H9F6NO/c16-14(17,18)9-4-3-5-10(8-9)22-13(23)11-6-1-2-7-12(11)15(19,20)21/h1-8H,(H,22,23) |

InChI-Schlüssel |

UJZHLLIIMQFNSM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)